(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
(1S)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known as CDFMHCl, is an organic compound with a wide range of applications in scientific research. CDFMHCl is commonly used as a reagent in organic synthesis, and is also used in laboratory experiments to study biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chelating Ligands : Research has been conducted on the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium, showcasing methodologies that could be relevant for synthesizing and manipulating similar complex amines for various applications, including but not limited to coordination chemistry and materials science (Liu et al., 1993).
Structure-Activity Relationship (SAR) : Studies on novel series of compounds as potential Store-Operated Calcium Entry (SOCE) inhibitors indicate the importance of structural modifications in chemical compounds for biological applications, highlighting how changes in chemical structures can significantly impact their activity in biological systems (Dago et al., 2018).
Application in Material Science
- Cationic Polymerization : Research on the synthesis and cationic polymerization of new monomers, like 5-(2,3-epoxypropyl)amino-2-phenyl-1,2,3-benzotriazole (EAPB), provides insight into how similar amines could be used in developing new polymers with potential applications ranging from material science to biotechnology (Ostrauskait et al., 2000).
Potential Biological Applications
- Antibacterial Activity : The design, synthesis, and evaluation of novel chemical derivatives for antibacterial activity demonstrate the potential medical applications of complex amines and their derivatives in developing new therapeutic agents (Prasad, 2021).
properties
IUPAC Name |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBUTRVGCQISG-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | |
CAS RN |
1384435-40-8 | |
Record name | Benzenemethanamine, 5-chloro-2-(difluoromethoxy)-α-methyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384435-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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